molecular formula C11H17NO4 B1379420 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid CAS No. 1593231-60-7

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid

Cat. No.: B1379420
CAS No.: 1593231-60-7
M. Wt: 227.26 g/mol
InChI Key: CRYJHDDREVCUTG-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid is a chemical compound with the molecular formula C11H17NO4. It is known for its unique structure, which includes an azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through various carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include:

    Batch and Continuous Flow Processes: To enhance efficiency and control over reaction conditions.

    Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can yield alcohols or amines.

    Substitution: Can produce substituted azetidines or deprotected acids.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid involves its reactivity towards various chemical species. The Boc group provides stability and protection during reactions, while the azetidine ring can participate in nucleophilic and electrophilic interactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid
  • 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}acetic acid

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid is unique due to its specific structure, which combines an azetidine ring with a propanoic acid moiety and a Boc protecting group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid (CAS: 1593231-60-7) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique azetidine ring structure, which is often associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)propanoic acid
  • Purity : 97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms are still under investigation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of azetidine have shown promising results in inhibiting cell proliferation in vitro.

Cell LineIC50 (µM)Reference
DU145 (Prostate)<0.01
K562 (Leukemia)<0.02
MCF7 (Breast Cancer)23.48

Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting NF-kB signaling. In preclinical models, azetidine derivatives have demonstrated a reduction in inflammation markers.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various azetidine derivatives, including this compound, researchers found that the compound significantly inhibited the growth of human tumor cell lines. The study utilized MTT assays to determine IC50 values across different cell lines, highlighting its potential as an anticancer agent.

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of azetidine derivatives in xenograft models. The results indicated that treatment with these compounds led to a marked reduction in tumor size compared to control groups, suggesting their potential for therapeutic applications in oncology.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. It has been classified as having high gastrointestinal absorption and solubility, which are critical factors for its bioavailability and therapeutic efficacy .

PropertyValue
Solubility22.3 mg/ml
GI AbsorptionHigh
Bioavailability Score0.56

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYJHDDREVCUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid
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2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid

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